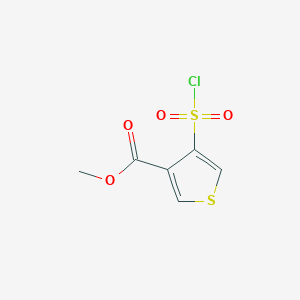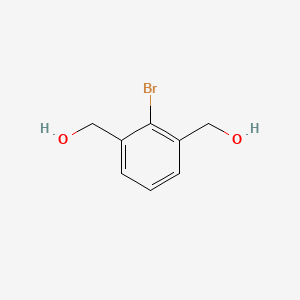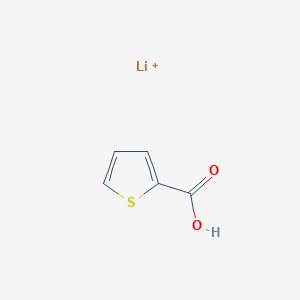
Lithium 2-thenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-thenoate, also known as 2-Thiophenecarboxylic acid lithium salt, is a compound with the molecular formula C5H3LiO2S . It has a molecular weight of 134.08212 and is a product used in various applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a lithium ion (Li+) and a 2-thenoate ion (C5H3O2S-) . The lithium ion can easily displace other ions like K+ and Na+ in several critical neuronal enzymes and neurotransmitter receptors .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future of lithium-based compounds is promising, especially in the field of energy storage. Lithium-ion batteries (LIBs) are considered the most promising system for storing electric energy for both portable and stationary devices . Research is ongoing to improve the current technology and develop new battery components .
Propiedades
| 59753-16-1 | |
Fórmula molecular |
C5H3LiO2S |
Peso molecular |
134.1 g/mol |
Nombre IUPAC |
lithium;thiophene-2-carboxylate |
InChI |
InChI=1S/C5H4O2S.Li/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 |
Clave InChI |
SQEHCNOBYLQFTG-UHFFFAOYSA-M |
SMILES |
[Li+].C1=CSC(=C1)C(=O)O |
SMILES canónico |
[Li+].C1=CSC(=C1)C(=O)[O-] |
| 59753-16-1 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



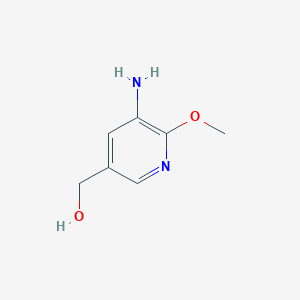
![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)
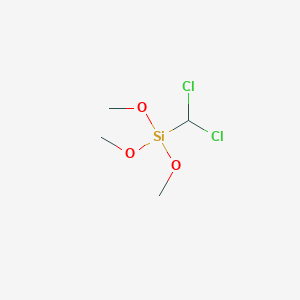

![3-[(2-Methylphenyl)thio]propanoic acid](/img/structure/B3054273.png)

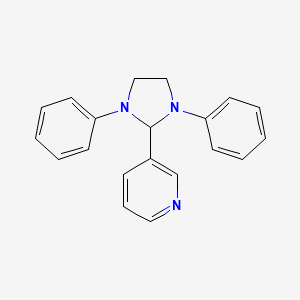

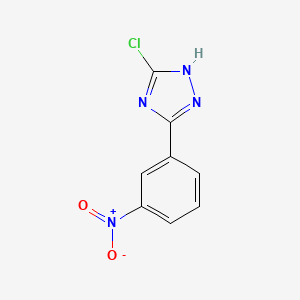
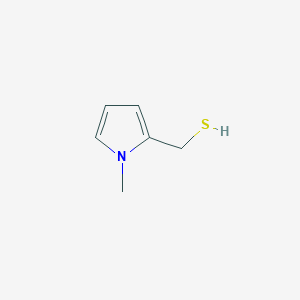
![2-[(Carboxymethyl)dodecylamino]acetic acid](/img/structure/B3054282.png)
